molecular formula C8H6ClIO4S B2826309 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid CAS No. 1099186-84-1

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid

Cat. No.: B2826309
CAS No.: 1099186-84-1
M. Wt: 360.55
InChI Key: VCAAZSBGEXSXEP-UHFFFAOYSA-N
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Description

Chlorosulfonyl compounds are generally used as intermediates in organic synthesis . They often have a sulfonyl group (-SO2-) and a chloro group (-Cl) attached to a benzene ring. The presence of these functional groups can make these compounds highly reactive .


Synthesis Analysis

While the specific synthesis process for “5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid” is not available, chlorosulfonyl compounds are typically synthesized through the reaction of sulfur trioxide with an appropriate organic compound .


Molecular Structure Analysis

The molecular structure of chlorosulfonyl compounds generally consists of a benzene ring with a sulfonyl group and a chloro group attached. The exact positions of these groups can vary .


Chemical Reactions Analysis

Chlorosulfonyl compounds are known to be strong oxidizing agents. They react violently with water, strong mineral acids and bases, alcohols, and finely dispersed organic matter .


Physical and Chemical Properties Analysis

Chlorosulfonyl compounds are typically colorless to yellow liquids. They are highly reactive and can be corrosive .

Scientific Research Applications

Oxidation Catalysts

One of the significant applications of derivatives related to 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid is in catalysis, particularly in the oxidation of alcohols to various carbonyl compounds. For instance, 2-Iodoxybenzenesulfonic acid (IBS) has been identified as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones using Oxone under nonaqueous conditions. This process is facilitated by the electron-donating group-substituted 2-iodoxybenzoic acids (IBXs), showcasing the pivotal role of such derivatives in enhancing reaction efficiency and selectivity under environmentally benign conditions (Uyanik, Akakura, & Ishihara, 2009).

Environmental Chemistry

Derivatives of this compound are also studied in the context of environmental chemistry, particularly concerning iodinated disinfection byproducts (I-DBPs) formation during cooking with chlor(am)inated tap water and iodized table salt. Research in this area focuses on identifying, structuring, and assessing the toxicity of new polar I-DBPs, contributing significantly to understanding the environmental impact and health implications of chlor(am)ination processes (Pan, Zhang, & Li, 2016).

Synthesis of Sulfonamides

Another application area is the synthesis of sulfonamides, where methods leveraging the reactivity of methyl sulfinates with lithium amides, followed by oxidation, provide an efficient pathway to primary, secondary, and tertiary alkane-, arene-, and heteroarene sulfonamides. This methodology underscores the versatility of chlorosulfonyl and iodo derivatives in facilitating mild and efficient synthetic routes to complex molecules, avoiding hazardous reagents and preserving configurational stability (Ruano, Parra, Yuste, & Mastranzo, 2008).

Mechanism of Action

The mechanism of action of chlorosulfonyl compounds in chemical reactions often involves the electrophilic nature of the sulfonyl and chloro groups, which allows these compounds to participate in a variety of reactions .

Safety and Hazards

Chlorosulfonyl compounds are generally considered hazardous. They can cause severe skin burns and eye damage. They may also cause respiratory irritation .

Future Directions

While specific future directions for “5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid” are not available, chlorosulfonyl compounds are often used as intermediates in the synthesis of other chemicals, including pharmaceuticals .

Properties

IUPAC Name

5-chlorosulfonyl-2-iodo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO4S/c1-4-2-5(15(9,13)14)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAAZSBGEXSXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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